molecular formula C18H13BrF3N3 B10936927 4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

4-(4-bromophenyl)-6-(difluoromethyl)-N-(4-fluorobenzyl)pyrimidin-2-amine

Cat. No.: B10936927
M. Wt: 408.2 g/mol
InChI Key: AHAKLXTYUJIXCE-UHFFFAOYSA-N
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Description

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by the presence of bromine, fluorine, and pyrimidine moieties, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and can be carried out at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE can undergo various types of chemical reactions, including:

    Substitution Reactions: The bromine and fluorine atoms in the compound can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: As mentioned earlier, the Suzuki–Miyaura coupling reaction is a key method for synthesizing this compound.

Common Reagents and Conditions

    Palladium Catalysts: Used in coupling reactions.

    Organoboron Compounds: Used as reactants in Suzuki–Miyaura coupling.

    Oxidizing and Reducing Agents: Used for oxidation and reduction reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups.

Scientific Research Applications

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE has several scientific research applications, including:

Mechanism of Action

The mechanism of action of N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the growth of cancer cells by interfering with key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(4-BROMOPHENYL)-6-(DIFLUOROMETHYL)-2-PYRIMIDINYL]-N-(4-FLUOROBENZYL)AMINE is unique due to its specific combination of bromine, fluorine, and pyrimidine moieties, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C18H13BrF3N3

Molecular Weight

408.2 g/mol

IUPAC Name

4-(4-bromophenyl)-6-(difluoromethyl)-N-[(4-fluorophenyl)methyl]pyrimidin-2-amine

InChI

InChI=1S/C18H13BrF3N3/c19-13-5-3-12(4-6-13)15-9-16(17(21)22)25-18(24-15)23-10-11-1-7-14(20)8-2-11/h1-9,17H,10H2,(H,23,24,25)

InChI Key

AHAKLXTYUJIXCE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CNC2=NC(=CC(=N2)C(F)F)C3=CC=C(C=C3)Br)F

Origin of Product

United States

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